
5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
5-Chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (5-chloro-M2T) is an organic compound belonging to the triazole family of heterocyclic compounds. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. 5-chloro-M2T has a variety of uses in scientific research and laboratory experiments. It is used as an intermediate in organic synthesis, as a reagent in the synthesis of various pharmaceuticals, and as a catalyst in the production of various polymers.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Studies have been conducted on the anti-acetylcholinesterase and insecticidal activities of certain derivatives of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This research explores its potential use in controlling pests and as a therapeutic agent in diseases involving acetylcholinesterase, like Alzheimer's (Holan et al., 1997).
Novel Heterocyclic System Synthesis
Research has been conducted on synthesizing novel heterocyclic systems involving this compound, such as 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine. This showcases the chemical's versatility in creating new compounds with potentially unique properties (Labanauskas et al., 2004).
Crystal Structure Analysis
The crystal structures of antioxidants containing this compound have been studied, providing insights into their intermolecular interactions and molecular stability, which can be vital for designing new drugs and materials (Karayel et al., 2015).
Intermediate in Herbicide Synthesis
This compound serves as an intermediate in the synthesis of herbicides, such as flucarbuzon. The process involves multiple steps and offers insight into the chemical's role in agricultural applications (Zhang Yong et al., 2009).
Antibacterial Activity of Derivatives
Derivatives of this compound have been synthesized and tested for their antibacterial activity, revealing the potential of these compounds in developing new antibacterial agents (Plech et al., 2011).
Microwave-Assisted Synthesis
Research has shown the effectiveness of microwave-assisted synthesis methods for creating novel derivatives of this compound, which can be more efficient and environmentally friendly than traditional methods (Raval et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with a similar 1,2,4-triazole nucleus are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
It’s worth noting that compounds with a 1,2,4-triazole nucleus are known to interact with multiple biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a similar 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .
Analyse Biochimique
Biochemical Properties
5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical environment .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis, thereby reducing cell proliferation . Additionally, it can modulate the activity of various transcription factors, impacting the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function . For example, its interaction with bacterial enzymes can lead to enzyme inhibition, disrupting essential metabolic processes in the bacteria . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, impacting the overall metabolic state of the cell . Additionally, the compound can affect the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, the compound can be transported into the mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria can enhance its effects on cellular respiration and energy production . Additionally, the compound’s presence in the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .
Propriétés
IUPAC Name |
5-chloro-2-methyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIWFHUNHSWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



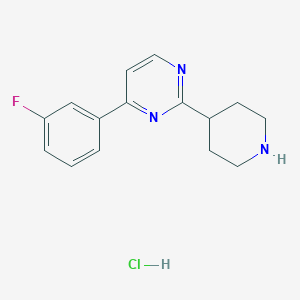
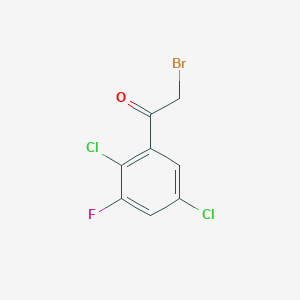
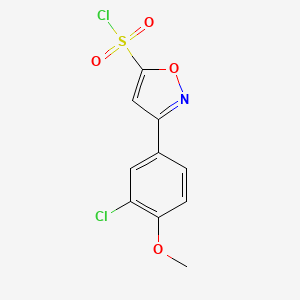
![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)
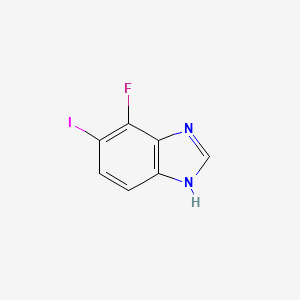
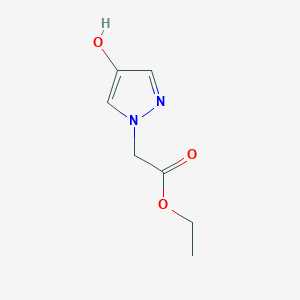
![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)


![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)
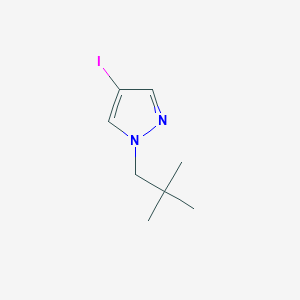
![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)
![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)
